

Spectroscopic Data for Methyl 4-hydroxyhex-2-ynoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-hydroxyhex-2-ynoate

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Foreword

The empirical analysis of novel chemical entities is the bedrock of progressive research in the pharmaceutical and material sciences. **Methyl 4-hydroxyhex-2-ynoate**, a versatile synthetic intermediate, presents a unique spectroscopic profile that is crucial for its identification, characterization, and the prediction of its reactivity. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with analogous structures to offer a robust framework for researchers. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to serve as a reliable reference for laboratory applications.

Molecular Structure and Predicted Spectroscopic Overview

Methyl 4-hydroxyhex-2-ynoate possesses a distinct molecular architecture that dictates its spectroscopic behavior. The presence of a hydroxyl group, an internal alkyne, and a methyl ester functionality gives rise to characteristic signals in various spectroscopic analyses.

Property	Predicted Value
Molecular Formula	C ₇ H ₁₀ O ₃
Molecular Weight	142.15 g/mol
Exact Mass	142.062994 g/mol [1]
CAS Number	112780-04-8[1]
Canonical SMILES	CCC(C#CC(=O)OC)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for **Methyl 4-hydroxyhex-2-ynoate**.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the triple bond and carbonyl group.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
-OH	~2.0-4.0	Broad Singlet	1H	N/A
-OCH ₃ (a)	~3.75	Singlet	3H	N/A
-CH- (b)	~4.50	Triplet	1H	~6.5-7.0
-CH ₂ - (c)	~1.70	Quintet	2H	~7.0-7.5
-CH ₃ (d)	~1.00	Triplet	3H	~7.5-8.0

Causality of Experimental Choices:

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a standard choice for acquiring ^1H NMR spectra of moderately polar organic compounds like **Methyl 4-hydroxyhex-2-ynoate** due to its excellent dissolving power and the single deuterium signal that does not interfere with the analyte's signals.
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ^1H NMR, providing a sharp, inert reference signal.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2.2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (1)	~154.0
-C \equiv C- (2)	~85.0
-C \equiv C- (3)	~75.0
-CH- (4)	~60.0
-OCH ₃ (5)	~52.0
-CH ₂ - (6)	~30.0
-CH ₃ (7)	~10.0

Self-Validating Protocol for NMR Data Acquisition:

A self-validating system for NMR data acquisition involves a series of checks to ensure data integrity. This includes confirming the lock signal stability, proper shimming to achieve narrow and symmetrical peaks, and running a known standard to verify the chemical shift calibration. Additionally, acquiring both ^1H and ^{13}C spectra, along with 2D correlation spectra like COSY

and HSQC, allows for the unambiguous assignment of all proton and carbon signals, creating a cohesive and internally consistent dataset.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3.1: Predicted Infrared Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	~3400-3200	Broad
C≡C Stretch (Alkyne)	~2260-2100	Medium
C=O Stretch (Ester)	~1725-1705	Strong
C-O Stretch (Ester/Alcohol)	~1300-1000	Strong
C-H Stretch (sp ³ C-H)	~3000-2850	Medium

Expertise in Interpretation:

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding. The position of the C=O stretch can be influenced by conjugation; however, in this case, the alkyne is not directly conjugated to the carbonyl, so a typical ester carbonyl frequency is expected. The C≡C stretch may be weak or absent if the molecule has a high degree of symmetry around the triple bond, though in this case, it is expected to be observable.

Mass Spectrometry (MS)

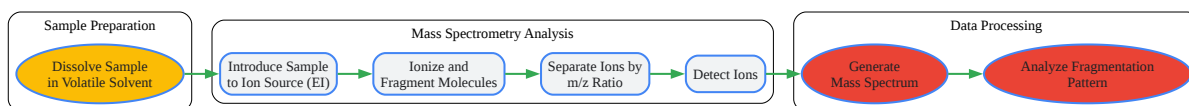
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

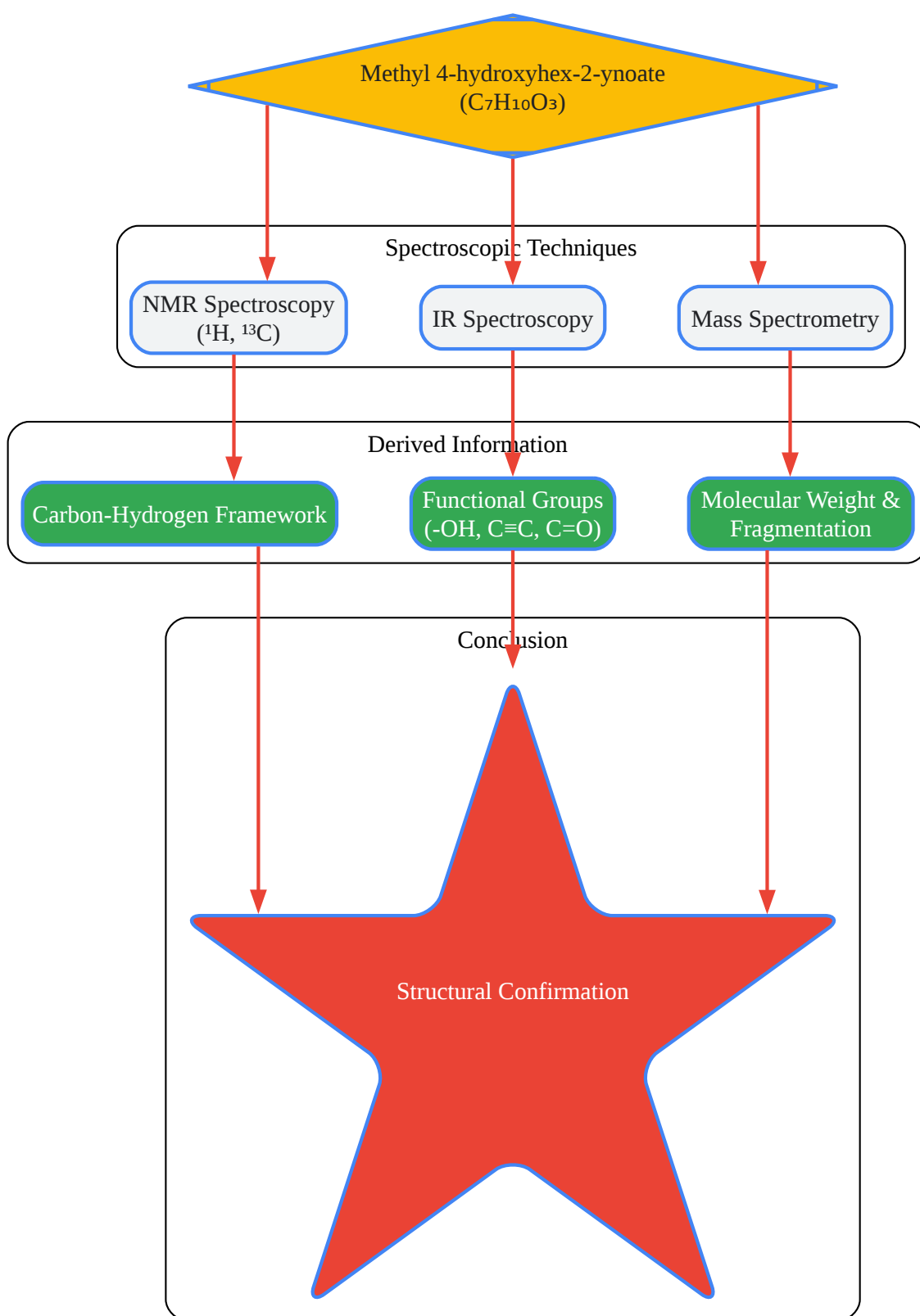
Predicted Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the intact molecule, is expected.

- Loss of OCH_3 : A fragment at $m/z = 111$, resulting from the loss of the methoxy group.
- Loss of COOCH_3 : A fragment at $m/z = 83$, due to the cleavage of the entire methyl ester group.
- Loss of C_2H_5 : A fragment at $m/z = 113$, from the loss of the ethyl group.
- McLafferty Rearrangement: While less common for esters, a potential rearrangement could lead to other characteristic fragments.

Experimental Workflow for Mass Spectrometry:





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References

- 1. Methyl 4-hydroxyhex-2-ynoate | lookchem [lookchem.com]
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